molecular formula C13H18N2O B595087 1-tert-Butyl-6-ethoxybenzimidazole CAS No. 1314987-30-8

1-tert-Butyl-6-ethoxybenzimidazole

Cat. No. B595087
M. Wt: 218.3
InChI Key: BBILNFAVMQFQIT-UHFFFAOYSA-N
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Description

1-tert-Butyl-6-ethoxybenzimidazole is a chemical compound with the CAS Number: 1314987-30-8 and a molecular weight of 218.3 . It has a linear formula of C13H18N2O .


Molecular Structure Analysis

The InChI code for 1-tert-Butyl-6-ethoxybenzimidazole is 1S/C13H18N2O/c1-5-16-10-6-7-11-12(8-10)15(9-14-11)13(2,3)4/h6-9H,5H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-tert-Butyl-6-ethoxybenzimidazole include a molecular weight of 218.3 and a linear formula of C13H18N2O . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Reactivity and Synthesis

  • A study on the preparation and reactivity of an N-heterocyclic carbene–borane highlighted the synthesis of compounds with potential as intramolecular frustrated Lewis pairs, contributing to the understanding of their reactivity and potential applications in catalysis (Winkler et al., 2015).

Biological Activities

  • Schiff base compounds derived from N'-substituted benzohydrazide showed remarkable biological activities, including antibacterial, antifungal, and antioxidant properties, as well as interaction with DNA, suggesting their potential in medical and pharmaceutical applications (Sirajuddin et al., 2013).
  • Another study synthesized tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, highlighting its role as an intermediate in the synthesis of target molecules for mTOR targeting, indicating its importance in drug discovery and development (Zhang et al., 2022).

Antioxidant and Antimicrobial Properties

  • The antimicrobial activity of hydrazide-hydrazones against Gram-positive bacteria, especially Bacillus spp., was higher than commonly used antibiotics, showcasing the potential of these compounds in addressing antibiotic resistance (Popiołek & Biernasiuk, 2016).
  • New 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, with significant results indicating potential applications in combating oxidative stress (Shakir et al., 2014).

Catalysis and Material Science

  • A study on the effect of ionic liquids on the thermal decomposition process of tert-butyl peroxybenzoate by DSC explored the potential of these compounds in enhancing safety and efficiency in chemical processes (Jiang et al., 2019).

properties

IUPAC Name

1-tert-butyl-6-ethoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-5-16-10-6-7-11-12(8-10)15(9-14-11)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBILNFAVMQFQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716501
Record name 1-tert-Butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-6-ethoxybenzimidazole

CAS RN

1314987-30-8
Record name 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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